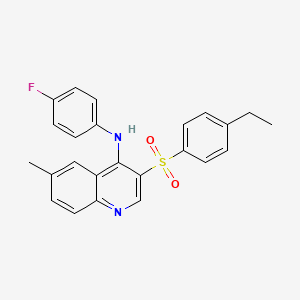
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine, also known as ESI-09, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This molecule belongs to the class of quinoline derivatives and has shown promising results in various scientific studies. In
作用机制
The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine involves the inhibition of the TLR4-TRIF pathway. This pathway is involved in the activation of the innate immune response and is known to play a role in various diseases, including cancer and neurodegenerative diseases. By inhibiting this pathway, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine can modulate the immune response and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response. 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been shown to protect against oxidative stress and reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine in lab experiments is its high purity and specificity. 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been extensively studied and has been shown to have a specific mechanism of action, which makes it a useful tool for investigating the TLR4-TRIF pathway. However, one limitation of using 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is its potential toxicity. While 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been shown to be relatively non-toxic in vitro, more studies are needed to determine its toxicity in vivo.
未来方向
There are several future directions for the research of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine. One potential direction is the investigation of its potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine could be further studied for its potential in treating various types of cancer and neurodegenerative diseases. Further studies could also investigate the toxicity of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine in vivo and its potential for clinical use.
合成方法
The synthesis of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine involves the reaction of 4-fluoroaniline and 4-ethylbenzenesulfonyl chloride with 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the presence of a base. The resulting product is purified by column chromatography to obtain 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine in high purity.
科学研究应用
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of the TLR4-TRIF pathway, which is involved in the regulation of the innate immune response. 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-3-17-5-11-20(12-6-17)30(28,29)23-15-26-22-13-4-16(2)14-21(22)24(23)27-19-9-7-18(25)8-10-19/h4-15H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXRHFSEKLIUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

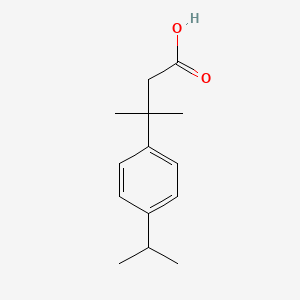

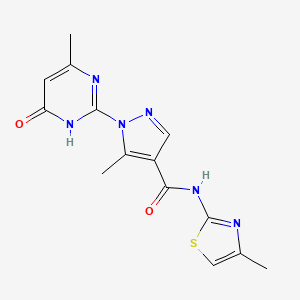
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2909501.png)
methanone](/img/structure/B2909502.png)
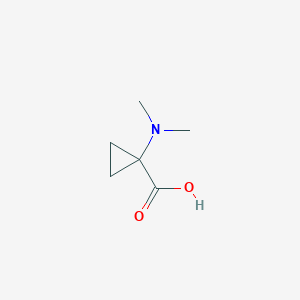
![4-[benzyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909504.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2909505.png)

methyl}thiophen-2-yl)benzamide](/img/structure/B2909508.png)
![Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2909509.png)
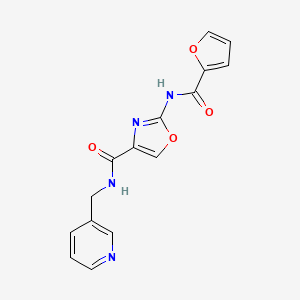
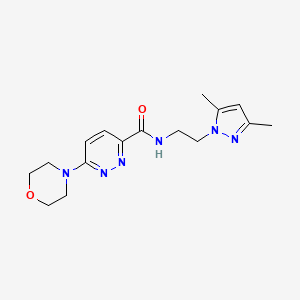
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one](/img/structure/B2909515.png)